molecular formula C21H18N4O4 B2620087 8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide CAS No. 2097899-10-8

8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide

Cat. No.: B2620087
CAS No.: 2097899-10-8
M. Wt: 390.399
InChI Key: HUUZXLGIOZIYDQ-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-oxo-2H-chromene-3-carboxamide: Another chromene derivative with similar structural features but different functional groups.

    4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: A compound with a similar core structure but different substituents.

Uniqueness

8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

8-methoxy-2-oxo-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-28-18-6-2-4-14-10-17(21(27)29-19(14)18)20(26)23-8-9-25-13-16(12-24-25)15-5-3-7-22-11-15/h2-7,10-13H,8-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUZXLGIOZIYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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